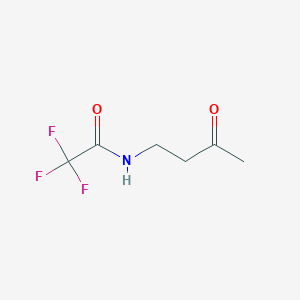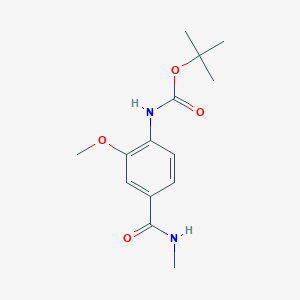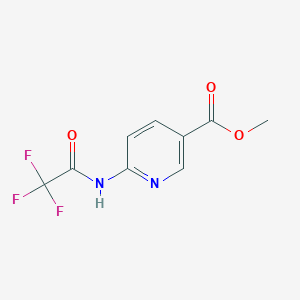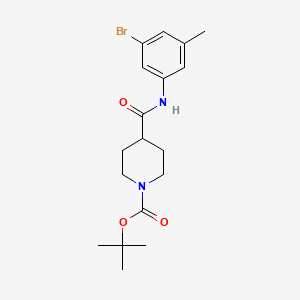
tert-Butyl 4-((3-bromo-5-methylphenyl)carbamoyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-((3-bromo-5-methylphenyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a brominated aromatic moiety. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-bromo-5-methylphenyl)carbamoyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the brominated aromatic moiety: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the tert-butyl group: This is typically done through a tert-butylation reaction using tert-butyl chloride and a base.
Formation of the carbamoyl linkage: This step involves the reaction of the piperidine derivative with an isocyanate or carbamoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
化学反応の分析
Types of Reactions
tert-Butyl 4-((3-bromo-5-methylphenyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The ester and carbamoyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.
科学的研究の応用
tert-Butyl 4-((3-bromo-5-methylphenyl)carbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of drugs targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of tert-Butyl 4-((3-bromo-5-methylphenyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated aromatic moiety and the piperidine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other biomolecules. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.
tert-Butyl bromoacetate: Used in various organic synthesis reactions.
tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate: Another brominated compound with a piperazine ring.
Uniqueness
tert-Butyl 4-((3-bromo-5-methylphenyl)carbamoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interactions and stability. The brominated aromatic moiety allows for further functionalization and derivatization, making it a versatile intermediate in various synthetic pathways.
特性
IUPAC Name |
tert-butyl 4-[(3-bromo-5-methylphenyl)carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O3/c1-12-9-14(19)11-15(10-12)20-16(22)13-5-7-21(8-6-13)17(23)24-18(2,3)4/h9-11,13H,5-8H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVYHKUOODNZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NC(=O)C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
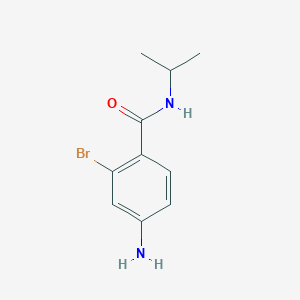
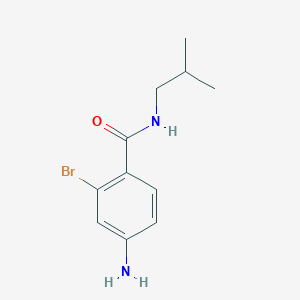
![Methyl 2-[(5-aminopyridine-3-carbonyl)amino]propanoate](/img/structure/B8009432.png)
![n-[2-(4-Chloro-phenyl)-acetyl]-guanidine](/img/structure/B8009442.png)
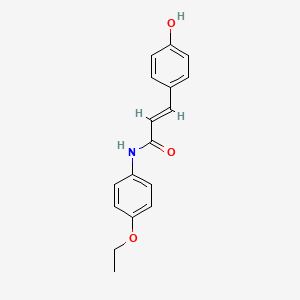
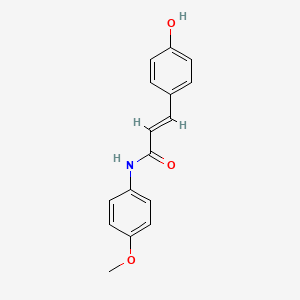
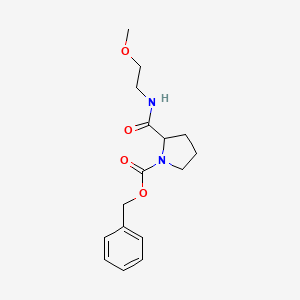

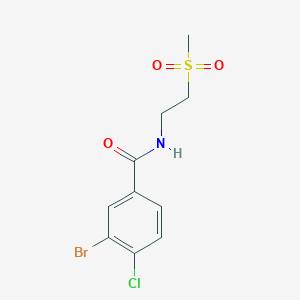
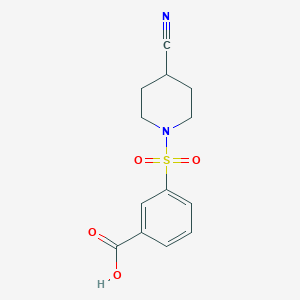
![1-[1-(2,8-Dimethylimidazo[1,2-a]pyridine-3-carbonyl)-2,3-dihydroindol-5-yl]ethanone](/img/structure/B8009492.png)
